(1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid
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Overview
Description
“(1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid” is a chemical compound with the CAS Number: 52730-34-4 . It has a molecular weight of 264.3 . The IUPAC Name for this compound is (1-benzyl-5-oxo-2-thioxo-4-imidazolidinyl)acetic acid .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C12H12N2O3S/c15-10(16)6-9-11(17)14(12(18)13-9)7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,18)(H,15,16) . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Fluorescent Compound for Co2+ Detection
A study by Li Rui-j (2013) focused on a compound structurally similar to (1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid, which exhibited selective fluorescent quenching effects in the presence of Co2+, indicating potential as a Co2+ fluorescent chemical sensor (Li Rui-j, 2013).
Aldose Reductase Inhibitors
Kučerová-Chlupáčová et al. (2020) researched derivatives of (4-oxo-2-thioxothiazolidin-3-yl)acetic acids, including the studied compound, for their inhibitory action on aldose reductase. They found these compounds to be potent inhibitors, suggesting their utility in treating conditions like diabetic complications (Kučerová-Chlupáčová et al., 2020).
Potential Antifungal Agents
Doležel et al. (2009) prepared derivatives of (5-arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acids, including compounds similar to the one , as potential antifungal compounds. Their study included an analysis of lipophilicity and antifungal effects against selected fungal species (Doležel et al., 2009).
Potential Anti-Tumor Agents
Elhady (2015) explored the synthesis of 1,3-disubstituted-2-thioxo-imidazolidin-4-ones, related to the compound of interest, as potential anti-tumor agents. The study also evaluated their cytotoxic activities against human hepatocellular carcinoma cell lines (Elhady, 2015).
Photoresponsive Studies
Chandran et al. (2012) synthesized a chromophoric system structurally related to the studied compound and incorporated it into starch, revealing enhanced light absorption and fastening properties, proposing its application in dyes, inks, paints, etc. (Chandran et al., 2012).
Safety And Hazards
properties
IUPAC Name |
2-(1-benzyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c15-10(16)6-9-11(17)14(12(18)13-9)7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,18)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMROWGDRHJNHAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(NC2=S)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60386771 |
Source
|
Record name | (1-Benzyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60386771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid | |
CAS RN |
52730-34-4 |
Source
|
Record name | (1-Benzyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60386771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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